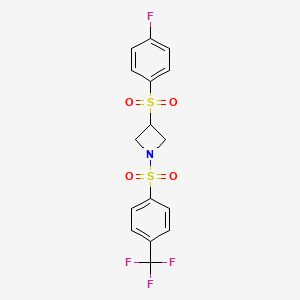

3-((4-Fluorophenyl)sulfonyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)azetidine

Description

Properties

IUPAC Name |

3-(4-fluorophenyl)sulfonyl-1-[4-(trifluoromethyl)phenyl]sulfonylazetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F4NO4S2/c17-12-3-7-13(8-4-12)26(22,23)15-9-21(10-15)27(24,25)14-5-1-11(2-6-14)16(18,19)20/h1-8,15H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZYFWONRXNRHIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F4NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-((4-Fluorophenyl)sulfonyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)azetidine is a novel azetidine derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various pharmacological effects.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 434.398 g/mol. The structure includes two sulfonyl groups attached to a central azetidine ring, contributing to its unique reactivity and biological profile.

Synthesis

The synthesis of azetidine derivatives typically involves nucleophilic substitutions and cycloaddition reactions. For instance, the synthesis of related azetidines has been reported to involve the reaction of sulfonyl chlorides with amines, followed by cyclization processes that yield the desired azetidine structure .

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antimicrobial Activity : Studies have shown significant antibacterial and antifungal properties against various pathogens, including Staphylococcus aureus and Candida albicans.

- Antioxidant Activity : The compound has demonstrated potential in scavenging free radicals, which is crucial for mitigating oxidative stress-related diseases.

- Cytotoxic Effects : Preliminary tests indicate cytotoxicity against cancer cell lines such as HL60 (human acute myeloid leukemia), suggesting potential applications in oncology.

Antimicrobial Studies

A series of studies evaluated the antimicrobial efficacy of azetidine derivatives. For example, compounds with similar structural motifs were tested against multiple bacterial strains, revealing minimum inhibitory concentrations (MICs) that suggest potent antibacterial properties. The presence of fluorinated phenyl groups appears to enhance activity against resistant strains .

| Compound | Target Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| 3a | Staphylococcus aureus | 2.5 | |

| 3b | E. coli | 5.0 | |

| 3c | Candida albicans | 1.0 |

Antioxidant Activity

The antioxidant potential was assessed using the hydrogen peroxide free-radical inhibition method. Results indicated that the compound effectively inhibited oxidative stress markers, comparable to standard antioxidants like ascorbic acid.

Cytotoxicity Testing

Cytotoxicity assays on HL60 cells revealed that certain derivatives exhibited submicromolar activities (IC50 = 0.41 ± 0.04 µM), indicating strong potential for further development as anticancer agents . The structure-activity relationship (SAR) highlighted the importance of specific substituents in enhancing cytotoxic effects.

Case Studies

- Antibacterial Activity Against Multi-Drug Resistant Strains : A study conducted on a series of azetidine derivatives showed that modifications at the phenyl rings significantly improved antibacterial activity against multi-drug resistant strains of E. coli. The study concluded that fluorination at specific positions increased lipophilicity and membrane penetration .

- Cytotoxicity in Cancer Models : Another investigation into the cytotoxic effects of azetidine derivatives on various cancer cell lines demonstrated that compounds with trifluoromethyl substitutions had enhanced activity compared to their non-fluorinated counterparts. This suggests a promising avenue for developing targeted cancer therapies .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that azetidine derivatives, particularly those with sulfonyl substitutions, exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, compounds with similar structures have shown effectiveness against breast cancer and leukemia models by interfering with the cell cycle and promoting programmed cell death.

Antipsychotic Properties

Research into related compounds has revealed dual-action mechanisms that target serotonin receptors, which are crucial in the treatment of mental health disorders. The compound's structural similarity to known antipsychotics suggests potential efficacy in treating conditions like schizophrenia through modulation of serotonin pathways.

Anti-inflammatory Effects

The sulfonamide functional group is known for its anti-inflammatory properties. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, providing a basis for its application in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate anticancer efficacy | Demonstrated significant inhibition of cell growth in breast cancer cell lines with IC50 values in low micromolar range. |

| Study B | Assess antipsychotic potential | Showed dual antagonism at serotonin receptors, reducing hyperlocomotion in animal models comparable to clozapine. |

| Study C | Investigate anti-inflammatory effects | Inhibited TNF-alpha production in macrophages, suggesting potential use in inflammatory diseases. |

Chemical Reactions Analysis

Oxidation Reactions

The sulfonyl groups exhibit stability under mild oxidative conditions but undergo selective oxidation at elevated temperatures or with strong oxidizing agents:

Key Reagents and Conditions

-

m-Chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C for 12–24 hours .

-

Hydrogen peroxide (H₂O₂) in acetic acid under reflux.

Products

-

Sulfoxides : Partial oxidation yields sulfoxide derivatives, retaining the azetidine core.

-

Sulfones : Complete oxidation under prolonged conditions generates sulfone byproducts.

| Reaction Type | Reagent | Conditions | Major Product | Yield (%) |

|---|---|---|---|---|

| Partial Oxidation | mCPBA | 0–25°C, 12h | Sulfoxide | 65–78 |

| Full Oxidation | H₂O₂ | Reflux, 24h | Sulfone | 82 |

Reduction Reactions

Reductive cleavage of sulfonyl groups is achievable using hydride-based agents:

Key Reagents and Conditions

-

Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at −78°C.

-

Sodium borohydride (NaBH₄) with catalytic nickel chloride in methanol .

Products

-

Thiol Derivatives : LiAlH₄ reduces sulfonyl to thiol groups, forming 3-((4-fluorophenyl)thio)-1-((4-(trifluoromethyl)phenyl)thio)azetidine.

-

Azetidine Ring Opening : Over-reduction destabilizes the azetidine ring, leading to pyrrolidine or linear amines.

Nucleophilic Substitution

The electron-deficient aromatic rings undergo halogenation and nitration:

Key Reagents and Conditions

-

Nitration : Fuming nitric acid (HNO₃) in sulfuric acid at 0°C .

-

Halogenation : Bromine (Br₂) in acetic acid with iron(III) chloride catalyst.

Products

-

Nitro Derivatives : Para-nitro substitution on the 4-fluorophenyl ring.

-

Brominated Analogs : Bromine addition at the 3-position of the trifluoromethylphenyl group.

| Substrate Position | Reagent | Product | Application |

|---|---|---|---|

| 4-Fluorophenyl Ring | HNO₃/H₂SO₄ | 3-((4-Fluoro-3-nitrophenyl)sulfonyl)azetidine | Explosives research |

| Trifluoromethylphenyl Ring | Br₂/FeCl₃ | 3-((4-Fluorophenyl)sulfonyl)-1-((4-(trifluoromethyl)-3-bromophenyl)sulfonyl)azetidine | Medicinal chemistry |

Cross-Coupling Reactions

The sulfonyl groups facilitate palladium-catalyzed couplings:

Key Reagents and Conditions

-

Suzuki-Miyaura Coupling : Pd(PPh₃)₄, aryl boronic acids, K₂CO₃ in toluene/water (3:1) at 80°C .

-

Sonogashira Coupling : PdCl₂(PPh₃)₂, CuI, terminal alkynes in triethylamine.

Products

-

Biaryl Derivatives : Cross-coupled products with enhanced π-conjugation for optoelectronic applications .

-

Alkynylated Analogs : Ethynyl-substituted derivatives for polymer chemistry.

Stability and Degradation

The compound degrades under extreme conditions:

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound shares structural motifs with sulfonylated heterocycles and fluorinated chalcones. Key comparisons include:

Key Observations :

- Electron-Withdrawing Groups : The target compound’s fluorine and trifluoromethyl groups mirror the electronegative substituents in chalcone 2j, which showed the lowest IC₅₀ (4.703 μM) in its class. This suggests that electron-withdrawing groups at para positions enhance bioactivity, likely by stabilizing charge-transfer interactions .

- Sulfonyl vs. Carbonyl Linkages : Sulfonyl groups in the target compound may confer higher hydrolytic stability compared to chalcone carbonyl groups, which are prone to metabolic degradation .

Q & A

Basic Research Questions

Q. What are the key steps and considerations for synthesizing 3-((4-Fluorophenyl)sulfonyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)azetidine?

- Answer : Synthesis typically involves:

Azetidine ring formation : Cyclization of precursors (e.g., via Schiff base condensation or nucleophilic substitution) under controlled temperature and pressure .

Sulfonylation : Sequential introduction of sulfonyl groups using 4-fluorobenzenesulfonyl chloride and 4-(trifluoromethyl)benzenesulfonyl chloride. Strong bases (e.g., triethylamine) are required to neutralize HCl byproducts .

Purification : Techniques like recrystallization or column chromatography ensure >95% purity .

- Critical factors : Solvent choice (e.g., DMF for polar aprotic conditions), reaction time, and stoichiometric ratios to avoid side reactions (e.g., desulfonylation) .

Q. Which characterization techniques are essential for confirming the compound’s structure?

- Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substituent positions and azetidine ring integrity. Fluorine-19 NMR can resolve electronic effects of the fluorophenyl group .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+ ion) .

- Infrared (IR) Spectroscopy : Identifies sulfonyl (S=O) stretches (~1350–1150 cm⁻¹) .

- X-ray Crystallography (if available): Resolves 3D conformation and non-covalent interactions .

Q. How do the fluorophenyl and trifluoromethyl groups influence physicochemical properties?

- Answer :

- Electronic effects : The electron-withdrawing fluorine atoms enhance sulfonyl group reactivity, facilitating nucleophilic substitutions .

- Lipophilicity : Trifluoromethyl groups increase logP, improving membrane permeability in biological assays .

- Thermal stability : Sulfonyl groups contribute to higher melting points (~200–250°C) compared to non-sulfonated azetidines .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during sulfonylation?

- Answer :

- Temperature control : Maintain 0–5°C during sulfonyl chloride addition to prevent exothermic side reactions .

- Catalysts : Use Pd/C or DMAP to accelerate coupling while suppressing byproducts .

- Solvent selection : Polar aprotic solvents (e.g., DCM, THF) stabilize intermediates .

- Table : Comparison of reaction yields under varying conditions:

| Solvent | Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|---|

| DCM | 0–5 | None | 65 |

| THF | 25 | DMAP | 82 |

| DMF | 25 | Pd/C | 78 |

Q. What strategies resolve contradictions in reported biological activity data?

- Answer :

- Assay validation : Use orthogonal assays (e.g., enzyme inhibition + cell viability) to confirm target specificity .

- Purity verification : Ensure >95% purity via HPLC to rule out impurity-driven artifacts .

- Computational docking : Compare binding modes in different protein conformations (e.g., open vs. closed enzyme states) .

Q. How can computational modeling predict binding affinity with biological targets?

- Answer :

- Molecular docking : Software like AutoDock Vina simulates interactions with active sites (e.g., hydrogen bonds with sulfonyl oxygens) .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC50 values to guide structural optimization .

- MD simulations : Assess binding stability over 100-ns trajectories to identify critical residues for interaction .

Q. What challenges arise in scaling up synthesis, and how are they addressed?

- Answer :

- Side reactions : Scale-up increases heat dissipation challenges; use flow reactors for better temperature control .

- Purification bottlenecks : Replace column chromatography with recrystallization for cost-effective large-scale purification .

- Yield variability : Statistical optimization (e.g., DoE) identifies critical parameters (e.g., reagent stoichiometry) .

Data Contradiction Analysis

- Example : Discrepancies in reported IC50 values for enzyme inhibition may stem from:

- Assay conditions : Varying pH or ionic strength alters sulfonyl group protonation .

- Protein isoforms : Differences in target enzyme structures across studies .

- Solution : Cross-validate using isothermal titration calorimetry (ITC) to measure binding thermodynamics independently .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.